molecular formula C15H27N3O3 B7556336 2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid

2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid

Cat. No. B7556336
M. Wt: 297.39 g/mol
InChI Key: NSDJCFUZYUCBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid, commonly known as CHMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHMA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In

Mechanism of Action

The exact mechanism of action of CHMA is not fully understood. However, it has been suggested that CHMA may act as a GABA-A receptor agonist, which could explain its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
CHMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of CHMA is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers. However, one limitation of CHMA is that it has not been extensively studied in humans. This means that there is limited information available on the safety and efficacy of CHMA in humans.

Future Directions

There are several future directions for research on CHMA. One direction is to further explore the mechanism of action of CHMA. This could help to identify new therapeutic applications for the compound. Another direction is to study the safety and efficacy of CHMA in humans. This could help to determine whether CHMA has potential as a therapeutic agent for a range of neurological and psychiatric disorders. Finally, there is a need to optimize the synthesis method for CHMA to improve the yield and purity of the compound. This could make it more accessible for researchers and potentially lead to the development of new drugs based on CHMA.

Synthesis Methods

The synthesis of CHMA involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form ethyl 2-(cyclohexylamino)-2-oxoacetate, which is then reacted with piperazine to form CHMA. The yield of CHMA can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

CHMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. CHMA has also been studied for its potential use in the treatment of depression, anxiety, and pain. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

2-[4-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-16(13-5-3-2-4-6-13)14(19)11-17-7-9-18(10-8-17)12-15(20)21/h13H,2-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJCFUZYUCBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.